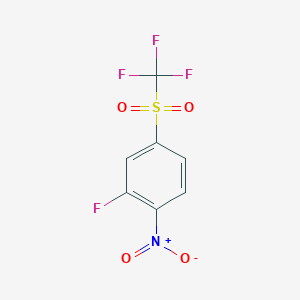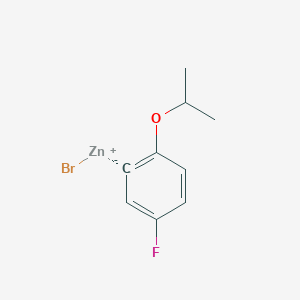
(5-Fluoro-2-i-propyloxyphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-fluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine atom and the iso-propyloxy group enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of 5-fluoro-2-iso-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-fluoro-2-iso-propyloxyphenyl bromide+Zn→(5-fluoro-2-iso-propyloxyphenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(5-fluoro-2-iso-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: THF is frequently used due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophilic partner in the reaction.
科学研究应用
Chemistry
In chemistry, (5-fluoro-2-iso-propyloxyphenyl)zinc bromide is used for the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular frameworks.
Industry
In the industrial sector, it is used in the production of fine chemicals and advanced materials. Its reactivity and selectivity make it a valuable tool in the synthesis of high-value products.
作用机制
The mechanism by which (5-fluoro-2-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or cross-coupling, to form new carbon-carbon bonds. The presence of the fluorine atom and the iso-propyloxy group enhances its reactivity by stabilizing the intermediate and facilitating the reaction process.
相似化合物的比较
Similar Compounds
- (3-fluoro-2-iso-propyloxyphenyl)zinc bromide
- (4-fluoro-2-iso-propyloxyphenyl)zinc bromide
Uniqueness
(5-fluoro-2-iso-propyloxyphenyl)zinc bromide is unique due to the specific positioning of the fluorine atom and the iso-propyloxy group, which enhances its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over reactivity is required.
属性
分子式 |
C9H10BrFOZn |
|---|---|
分子量 |
298.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-4-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-7(2)11-9-5-3-8(10)4-6-9;;/h3-5,7H,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
QOTRCCUCGJJRQY-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OC1=[C-]C=C(C=C1)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



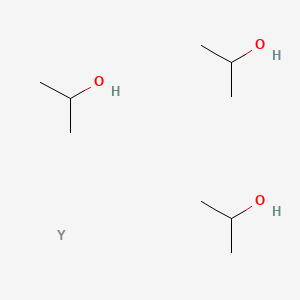
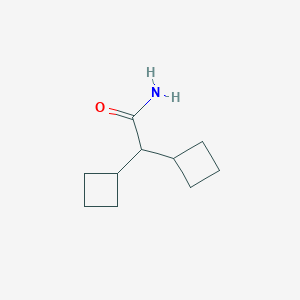
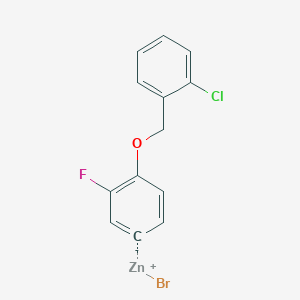
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)

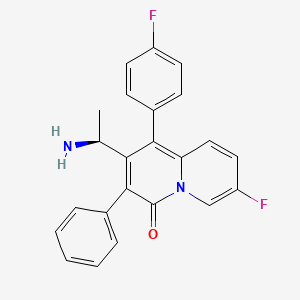
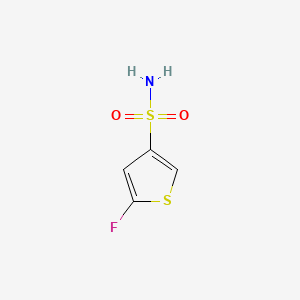
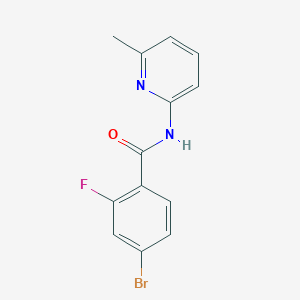
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
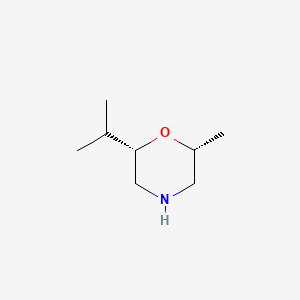
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)
